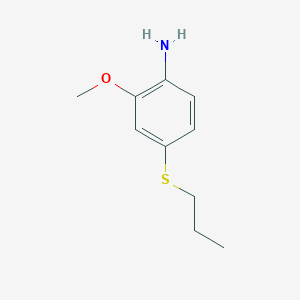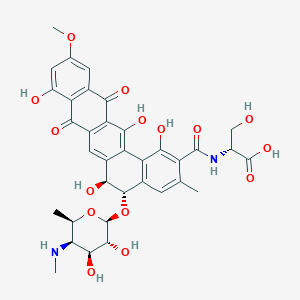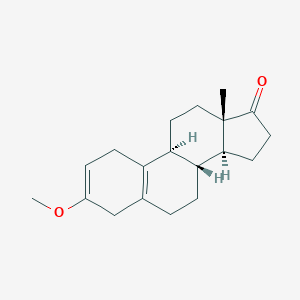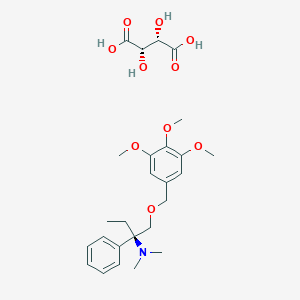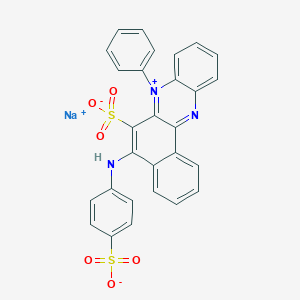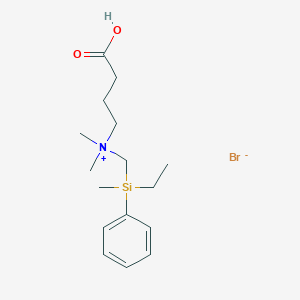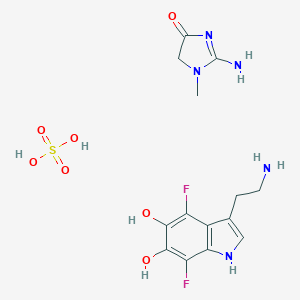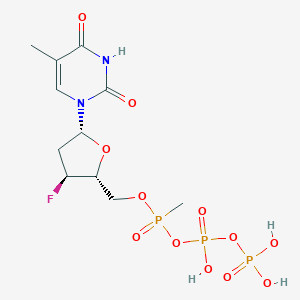
d-Ftmpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ftmpp, also known as 2,3-dihydro-5-methyl-3-[(4-morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in scientific research. D-Ftmpp belongs to the class of benzoxazine compounds that have been shown to interact with the dopamine receptor system.
Applications De Recherche Scientifique
D-Ftmpp has been extensively studied for its potential use in scientific research. It has been shown to interact with the dopamine receptor system and has been used as a tool to study the role of dopamine in various physiological and pathological conditions. D-Ftmpp has been used to study the effects of dopamine on learning and memory, drug addiction, and Parkinson's disease.
Mécanisme D'action
D-Ftmpp has been shown to selectively activate the D1 dopamine receptor subtype. It binds to the receptor and induces a conformational change that activates downstream signaling pathways. The activation of the D1 receptor has been shown to increase the levels of cyclic AMP (cAMP) and activate protein kinase A (PKA) signaling pathways. These signaling pathways are involved in the regulation of various physiological processes, including learning and memory, drug addiction, and movement.
Effets Biochimiques Et Physiologiques
D-Ftmpp has been shown to have various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, suggesting its potential use in the treatment of cognitive disorders. D-Ftmpp has also been shown to modulate the reward system in the brain, suggesting its potential use in the treatment of drug addiction. In addition, D-Ftmpp has been shown to improve motor function in animal models of Parkinson's disease, suggesting its potential use in the treatment of movement disorders.
Avantages Et Limitations Des Expériences En Laboratoire
D-Ftmpp has several advantages for use in lab experiments. It is a selective agonist for the D1 dopamine receptor subtype, which allows for the specific activation of this receptor without affecting other dopamine receptor subtypes. This selectivity allows for the precise study of the role of the D1 receptor in various physiological and pathological conditions. However, D-Ftmpp also has limitations. Its effects are limited to the activation of the D1 receptor subtype, which may not fully reflect the complex interactions of the dopamine system in the brain. In addition, the use of D-Ftmpp in lab experiments requires careful consideration of the dose and duration of treatment to avoid potential side effects.
Orientations Futures
There are several future directions for research on D-Ftmpp. One potential direction is the study of the long-term effects of D-Ftmpp treatment on learning and memory. Another potential direction is the study of the potential use of D-Ftmpp in the treatment of drug addiction and movement disorders. In addition, further research is needed to fully understand the complex interactions of the dopamine system in the brain and the potential role of D-Ftmpp in these interactions.
Conclusion:
In conclusion, D-Ftmpp is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selective activation of the D1 dopamine receptor subtype has allowed for the study of the role of this receptor in various physiological and pathological conditions. D-Ftmpp has several advantages for use in lab experiments, but also has limitations that need to be considered. Further research is needed to fully understand the potential of D-Ftmpp in the treatment of cognitive disorders, drug addiction, and movement disorders.
Méthodes De Synthèse
The synthesis of D-Ftmpp involves the reaction of d-Ftmpp5-methyl-3-pyridinyl-1H-inden-1-one with 4-morpholinylmethylamine in the presence of a base catalyst. The reaction yields the desired product with high purity and yield. The synthesis of D-Ftmpp has been optimized to produce the compound in large quantities for research purposes.
Propriétés
Numéro CAS |
139459-42-0 |
|---|---|
Nom du produit |
d-Ftmpp |
Formule moléculaire |
C11H18FN2O12P3 |
Poids moléculaire |
482.19 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O12P3/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(24-9)5-23-27(2,17)25-29(21,22)26-28(18,19)20/h4,7-9H,3,5H2,1-2H3,(H,21,22)(H,13,15,16)(H2,18,19,20)/t7-,8+,9+,27?/m0/s1 |
Clé InChI |
WKXOZXVEHIXZBC-DMCCTYFOSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OP(=O)(O)OP(=O)(O)O)F |
Synonymes |
3'-fluoro-2',3'-dideoxythymidine-5'-(alpha-methylphosphonyl)-beta,gamma-diphosphate d-FTMPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



